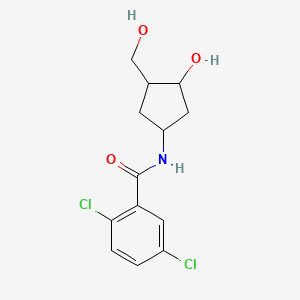

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

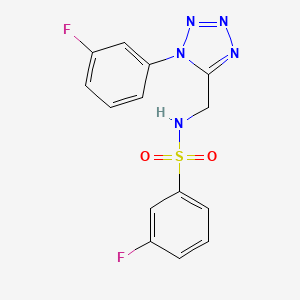

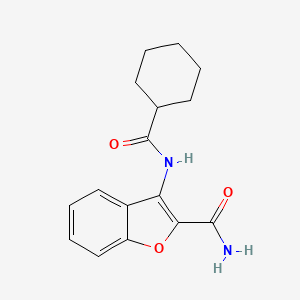

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17. It contains a cyclopentyl ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons, meaning all of the carbon atoms that make up the ring are single bonded to other atoms . The compound also contains two chlorine atoms, an amide group, and hydroxyl groups attached to the cyclopentyl ring.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Bischler-Napieralski Reaction: Research on N-(4-aryl-4-hydroxybutyl)benzamides, similar in structure to the compound , shows their cyclization under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings contribute to the synthesis of complex heterocyclic compounds, highlighting the utility of benzamides in organic synthesis (Browne et al., 1981).

Material Science and Magnetism

- Design of Single-Molecule Magnets: The synthesis of specific ligands that coordinate with copper ions to form metalloligands demonstrates the potential for creating single-molecule and single-chain magnets. This work suggests applications in the development of new materials with magnetic properties, which could be relevant to information storage technologies (Costes et al., 2010).

Antibacterial and Antifungal Agents

Synthesis of Azetidinone Derivatives

The development of novel derivatives of benzamides with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis showcases the role of benzamide compounds in addressing infectious diseases. This research points towards the potential medical applications of similar compounds in drug discovery (Nimbalkar et al., 2018).

Antimicrobial Activity

The preparation of 5,6-dichloro-1H-benzimidazole-2-carboxamides and their demonstrated in vitro antibacterial and antifungal activities illustrate the utility of dichloro-substituted benzamides in the development of new antimicrobial agents (Özden et al., 2011).

Drug Discovery and Pharmacology

- Dopamine/Serotonin Receptor Ligands: Studies on the synthesis and evaluation of hydroxylated, methoxylated, and/or chlorinated hexahydrodibenz[d,g]azecines highlight their potential as ligands for dopamine and serotonin receptors. This research underlines the significance of benzamides in developing drugs with potential applications in neurology and psychiatry (Mohr et al., 2006).

Propriétés

IUPAC Name |

2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHXGVXFCVOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)